molecular formula C5H5N5O B12343703 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-

7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-

Cat. No.: B12343703
M. Wt: 151.13 g/mol
InChI Key: IDUMHLYECJAJSO-UHFFFAOYSA-N
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Description

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazolopyrimidine ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, and temperatures.

Chemical Reactions Analysis

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

3-methyl-7aH-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C5H5N5O/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2-3H,1H3

InChI Key

IDUMHLYECJAJSO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=O)C2N=N1

Origin of Product

United States

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